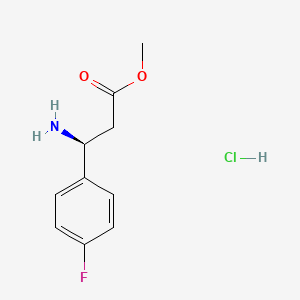![molecular formula C8H13F2NO B6167968 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal CAS No. 2273436-68-1](/img/new.no-structure.jpg)
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal is an organic compound with the molecular formula C8H13F2NO It is characterized by the presence of a difluoromethyl group attached to an azetidine ring, which is further connected to a methylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. These reactions often require the presence of a base and a suitable solvent.
Attachment of the Methylpropanal Moiety: The final step involves the attachment of the methylpropanal moiety to the azetidine ring. This can be achieved through various coupling reactions, such as the use of organometallic reagents or other suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanoic acid.
Reduction: Formation of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(trifluoromethyl)azetidin-1-yl]-2-methylpropanal: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-[3-(fluoromethyl)azetidin-1-yl]-2-methylpropanal: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2273436-68-1 |
|---|---|
Molecular Formula |
C8H13F2NO |
Molecular Weight |
177.19 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)azetidin-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C8H13F2NO/c1-8(2,5-12)11-3-6(4-11)7(9)10/h5-7H,3-4H2,1-2H3 |
InChI Key |
MPCBTQQOODZAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)N1CC(C1)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



